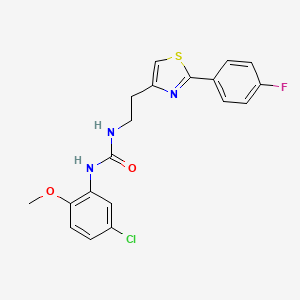

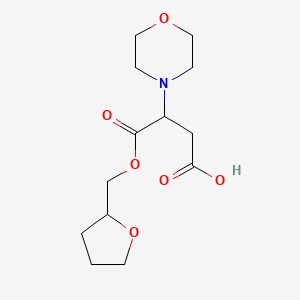

![molecular formula C25H23NO4 B2814514 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid CAS No. 2241142-26-5](/img/structure/B2814514.png)

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid, also known as Fmoc-Lys-OH, is a chemical compound widely used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Lys-OH is commonly used as a building block in peptide synthesis, a process that involves the creation of short chains of amino acids. Peptides are important tools in biomedical research, as they can be used to study the structure and function of proteins, as well as to develop new drugs and therapies.

Scientific Research Applications

Protective Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a pivotal element in the synthesis of peptides. It is specifically used to protect the amino groups of amino acids, allowing for the sequential addition of amino acids to form peptides. This protective group can be removed under mild basic conditions, which do not disturb other sensitive functional groups within the peptide chain. For instance, Gioeli and Chattopadhyaya (1982) highlighted the compatibility of the Fmoc group with a variety of acid- and base-labile protecting groups, demonstrating its utility in the synthesis of complex peptide structures without affecting the integrity of other functional groups within the molecule (C. Gioeli, J. Chattopadhyaya, 1982).

Facilitation of Solid-Phase Peptide Synthesis

The introduction of the Fmoc group revolutionized solid-phase peptide synthesis (SPPS) by simplifying the deprotection process, making it more efficient and less harmful to sensitive peptides. Funakoshi et al. (1988) described the use of a dimethoxybenzhydrylamine derivative as a precursor for C-terminal amide synthesis in Fmoc-based SPPS, showcasing the versatility and efficiency of Fmoc protection in facilitating peptide chain elongation and modification with minimal side reactions (S. Funakoshi, E. Murayama, Lili Guo, N. Fujii, H. Yajima, 1988).

Advancements in Biomaterials and Therapeutics

Recent research has extended the application of Fmoc-protected amino acids beyond traditional peptide synthesis into the realms of biomaterials and therapeutics development. Bojarska et al. (2020) detailed the synthesis and structural analysis of a novel Fmoc-protected amino acid, underscoring its potential in the design and development of hydrogelators, biomaterials, and therapeutics. Their study provides a comprehensive summary of noncovalent interactions and supramolecular synthon patterns, highlighting the role of Fmoc amino acids in advancing biomedical research and industry applications (J. Bojarska, M. Remko, I. Madura, K. Kaczmarek, J. Zabrocki, W. Wolf, 2020).

Mechanism of Action

Target of Action

The primary targets of the compound “2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid” are currently unknown. This compound is a derivative of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural similarity to Fmoc-protected amino acids, it may interact with biological targets in a similar manner. Fmoc groups are typically used to protect the amino group during peptide synthesis, and are removed under basic conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For example, Fmoc groups are stable at room temperature and have a long shelf-life . They are also stable in aqueous environments, which is important for their use in peptide synthesis . .

properties

IUPAC Name |

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(24(27)28)18-12-10-17(11-13-18)14-26-25(29)30-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMNTOULEQLIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)

acetate](/img/structure/B2814435.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)

![3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide](/img/structure/B2814449.png)

![(5-Bromofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2814453.png)